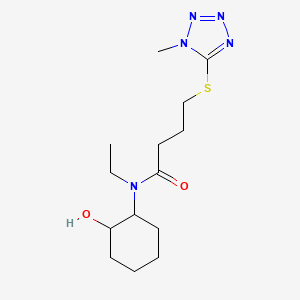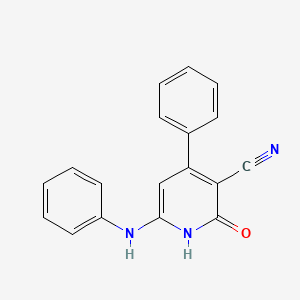
6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is an organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of aniline, ethyl cyanoacetate, and ethyl acetoacetate. This reaction is often carried out in the presence of a base such as potassium hydroxide in ethanol . Another method involves the condensation of acetoacetanilide with methyl cyanoacetate or methyl acetoacetate . Microwave-assisted synthesis has also been employed to obtain this compound, which offers a more convenient and efficient approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other efficient synthetic routes can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the aniline and phenyl groups, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various bases and acids. Reaction conditions typically involve solvents such as ethanol and reaction temperatures ranging from room temperature to elevated temperatures under reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxo derivatives, while substitution reactions can introduce various functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile has several scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Amino-2-oxo-1,4-diphenyl-1,2-dihydropyridine-3,5-dicarbonitrile
- 6-Amino-2-oxo-1-phenyl-4-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile
- 6-Amino-4-(4-hydroxyphenyl)-2-oxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Uniqueness
6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is unique due to its specific structural features, such as the aniline and phenyl groups, which confer distinct chemical and biological properties
Eigenschaften
| 80392-84-3 | |
Molekularformel |
C18H13N3O |
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
6-anilino-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H13N3O/c19-12-16-15(13-7-3-1-4-8-13)11-17(21-18(16)22)20-14-9-5-2-6-10-14/h1-11H,(H2,20,21,22) |
InChI-Schlüssel |
DAZBECNQLGIDNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)NC3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


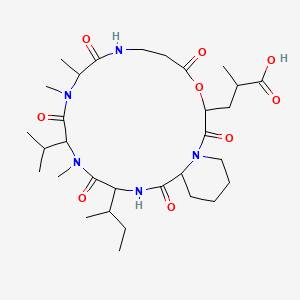
![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)
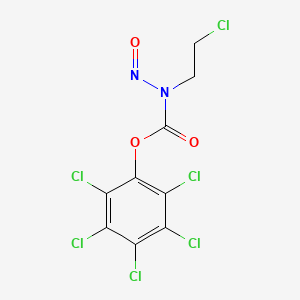
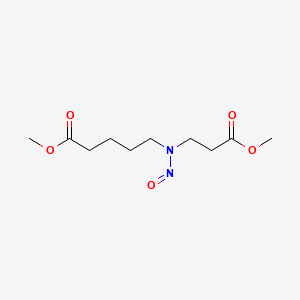
![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/no-structure.png)


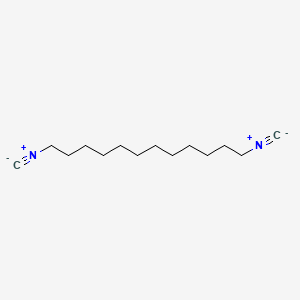

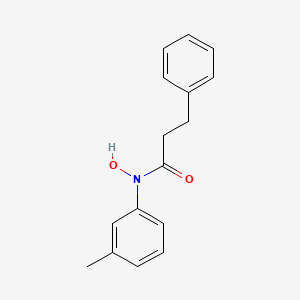
![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)
![Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-](/img/structure/B14432380.png)
